6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
Overview
Description
The compound "6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . For instance, the first paper discusses 9-Methyl-2,3,7-trihydroxy-6-fluorone, which shares a fluorinated aromatic structure similar to the target compound . The second paper introduces 6-Methoxy-4-quinolone, a stable fluorophore with strong fluorescence in a wide pH range, which suggests that the fluorinated compounds in this class may exhibit significant photophysical properties . The third paper provides NMR analysis of a related indene compound, which could be useful in understanding the molecular structure of "this compound" .
Synthesis Analysis
None of the papers directly address the synthesis of "this compound". However, the synthesis of related fluorinated compounds, such as the fluorescent labeling reagent discussed in the second paper, could provide a starting point for the synthesis of the target compound . The methodologies used in the synthesis of similar compounds often involve the introduction of fluorine atoms into the molecular framework, which can be a complex process due to the reactivity of fluorine.
Molecular Structure Analysis
The third paper provides detailed NMR analysis of a related indene compound, which could be extrapolated to predict the NMR parameters of "this compound" . The chemical shifts, coupling constants, and resonance assignments of the hydrogen and carbon atoms in the indene structure would be crucial in determining the molecular structure of the target compound.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of "this compound". However, the stability and reactivity of fluorinated compounds, as mentioned in the second paper, suggest that the target compound may also exhibit stability against light and heat, which could influence its reactivity in various chemical reactions .
Physical and Chemical Properties Analysis
The first paper discusses the spectrophotometric determination of molybdenum using a fluorinated compound, which indicates that similar compounds can form complexes with metals and have specific absorption characteristics . The second paper's discussion on the strong fluorescence and stability of 6-Methoxy-4-quinolone in various pH conditions suggests that "this compound" may also have distinct photophysical properties, such as fluorescence and molar absorptivity, which are important in applications like biomedical analysis .
Scientific Research Applications
Pharmacological Research
6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one has been explored for its potential as a G protein-coupled receptor 119 (GPR119) agonist. This compound shows promise in probing the pharmacological potential of GPR119 agonists, which may have implications for treating various diseases (Sakairi et al., 2012).
Photovoltaic Research
In the field of organic solar cells, compounds related to this compound have been designed to enhance photovoltaic properties. This includes the development of molecules like bis (5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-2,1-diylidene) di-malononitrile (NDM-1), which show absorption strengths ideal for solar cell applications (Ali et al., 2020).
Solar Energy and Environmental Science
The use of Indene-C60 bisadduct, a compound related to this compound, as an electron-cascade acceptor in ternary blend polymer solar cells has shown increased power conversion efficiency, highlighting its relevance in solar energy technologies (Cheng et al., 2014).
Chemical Synthesis
Research has been conducted on the synthesis of various analogs and derivatives of this compound, demonstrating its versatility in organic synthesis. This includes the creation of compounds like 2-[(2H-Indazol-3-yl)methylene]-1H-indene-1,3(2H)-dione and its polymorphs, which are stabilized by intra- and intermolecular hydrogen bonds (Sigalov et al., 2019).
Photophysical Characterization
The compound has been studied for its photophysical properties, particularly in the development of new fluorophores like 6,7-dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (DMTCO), which exhibit sensitivity to solvent polarity and can be used in fluorescence-based applications (Ghosh et al., 2013).
properties
IUPAC Name |
6-fluoro-2-methyl-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABIQLUCYVRCIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466065 | |
Record name | 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37794-19-7 | |
Record name | 6-Fluoro-2-methylindanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37794-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-2-methylindan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037794197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-2-methylindan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6-Fluoro-2-methylindanone in pharmaceutical synthesis?
A1: 6-Fluoro-2-methylindanone serves as a key intermediate in the synthesis of Sulindac [, ]. Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated efficacy in treating colonic polyps and inhibiting the development of precancerous lesions [].
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